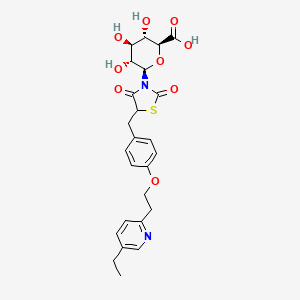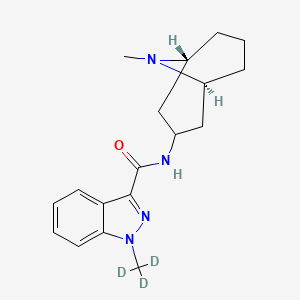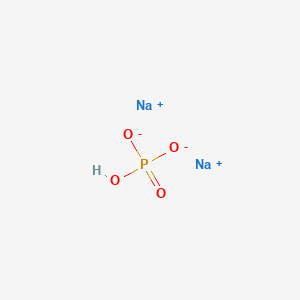
磷酸氢二钠
概述
描述
磷酸二氢钠,也称为磷酸氢二钠,是一种无机化合物,化学式为Na₂HPO₄。它是几种磷酸钠中的一种,以无水形式和各种水合物(例如,二水合物、七水合物、十二水合物)存在。 该化合物呈白色结晶固体,高度溶于水,不溶于乙醇 。 磷酸二氢钠广泛应用于食品加工、制药和水处理等领域 .
科学研究应用
磷酸二氢钠因其缓冲能力和水溶性而被广泛用于科学研究 。一些关键应用包括:
- 化学: 用作各种化学反应中的试剂和分析化学中的缓冲剂。
- 生物学: 用于制备酶测定、DNA 和 RNA 提取和纯化过程的生物缓冲液 .
- 医药: 用于药物制剂,包括作为泻药和治疗低磷血症 .
- 工业: 应用于水处理过程、食品加工(作为乳化剂)以及纺织工业的染色和印花 .
作用机制
磷酸二氢钠主要通过其缓冲能力和渗透性质发挥作用。 在生物系统中,它有助于维持pH稳定性,这对酶促反应和细胞功能至关重要 。 作为渗透性泻药,它会增加肠腔中的溶质浓度,将水分吸引到肠腔并促进排便 .
生化分析
Biochemical Properties
Disodium hydrogen phosphate plays a crucial role in biochemical reactions, primarily due to its buffering capacity. It helps maintain the pH of solutions within a specific range, making it valuable in various chemical processes . In biochemical reactions, disodium hydrogen phosphate interacts with enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes like alkaline phosphatase, which catalyzes the hydrolysis of phosphate esters . Additionally, disodium hydrogen phosphate can interact with proteins involved in phosphate metabolism, such as phosphatases and kinases, influencing their activity and function .
Cellular Effects
Disodium hydrogen phosphate affects various types of cells and cellular processes. It influences cell function by acting as a phosphate donor in phosphorylation reactions, which are critical for cell signaling pathways, gene expression, and cellular metabolism . For example, disodium hydrogen phosphate can modulate the activity of protein kinases, which play a key role in signal transduction pathways. It also affects gene expression by participating in the regulation of transcription factors that control the expression of specific genes . Furthermore, disodium hydrogen phosphate can impact cellular metabolism by providing phosphate groups necessary for the synthesis of ATP, nucleotides, and other essential biomolecules .
Molecular Mechanism
At the molecular level, disodium hydrogen phosphate exerts its effects through various mechanisms. It can bind to enzymes and proteins, altering their conformation and activity . For instance, disodium hydrogen phosphate can act as an allosteric regulator of enzymes, modulating their catalytic activity. It can also participate in enzyme inhibition or activation by competing with other substrates for binding sites . Additionally, disodium hydrogen phosphate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of disodium hydrogen phosphate can change over time due to its stability and degradation properties. Disodium hydrogen phosphate is known for its good thermal stability, allowing it to withstand high temperatures without significant decomposition . Its stability can be affected by factors such as pH, temperature, and the presence of other chemicals. Over time, disodium hydrogen phosphate may degrade, leading to changes in its biochemical properties and effects on cellular function . Long-term studies in in vitro and in vivo settings have shown that disodium hydrogen phosphate can have sustained effects on cellular processes, including enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of disodium hydrogen phosphate can vary with different dosages in animal models. Studies have shown that low to moderate doses of disodium hydrogen phosphate can have beneficial effects on phosphate metabolism and cellular function . High doses of disodium hydrogen phosphate can lead to toxic or adverse effects, such as disruptions in electrolyte balance and renal function . Threshold effects have been observed, where the compound exhibits different effects at varying concentrations, highlighting the importance of dosage in determining its impact on biological systems .
Metabolic Pathways
Disodium hydrogen phosphate is involved in several metabolic pathways, including those related to phosphate metabolism and energy production . It interacts with enzymes such as phosphatases and kinases, which regulate the transfer of phosphate groups in metabolic reactions . Disodium hydrogen phosphate also plays a role in the synthesis of ATP, nucleotides, and other essential biomolecules by providing phosphate groups necessary for these processes . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, disodium hydrogen phosphate is transported and distributed through various mechanisms. It can be taken up by cells via phosphate transporters, which facilitate its entry into the cytoplasm . Once inside the cell, disodium hydrogen phosphate can interact with binding proteins and other molecules that regulate its localization and accumulation . It can also be transported to specific cellular compartments, such as the mitochondria and nucleus, where it participates in biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of disodium hydrogen phosphate can influence its activity and function. It is often found in the cytoplasm, where it participates in metabolic reactions and interacts with enzymes and proteins . Disodium hydrogen phosphate can also be localized to specific organelles, such as the mitochondria and nucleus, where it plays a role in energy production and gene expression . Targeting signals and post-translational modifications can direct disodium hydrogen phosphate to these compartments, ensuring its proper localization and function within the cell .
准备方法
合成路线和反应条件: 磷酸二氢钠可以通过用氢氧化钠 (NaOH) 中和磷酸 (H₃PO₄) 来合成:[ \text{H₃PO₄} + 2\text{NaOH} \rightarrow \text{Na₂HPO₄} + 2\text{H₂O} ]
工业生产方法: 工业上,磷酸二氢钠的制备采用两步法。首先,磷酸二氢钙与硫酸氢钠反应,沉淀出硫酸钙:[ \text{CaHPO₄} + \text{NaHSO₄} \rightarrow \text{NaH₂PO₄} + \text{CaSO₄} ]
第二步,将得到的磷酸一氢钠溶液用氢氧化钠部分中和:[ \text{NaH₂PO₄} + \text{NaOH} \rightarrow \text{Na₂HPO₄} + \text{H₂O} ]
反应类型:
中和反应: 磷酸二氢钠可以通过用氢氧化钠中和磷酸来制备。
水解反应: 在水溶液中,它可以发生水解反应生成磷酸一氢钠和氢氧化钠:[ \text{Na₂HPO₄} + \text{H₂O} \rightleftharpoons \text{NaH₂PO₄} + \text{NaOH} ]
常用试剂和条件:
试剂: 磷酸、氢氧化钠、硫酸氢钠、磷酸二氢钙。
条件: 通常涉及水溶液和受控的pH环境。
主要产品:
- 磷酸一氢钠 (NaH₂PO₄)
- 磷酸三钠 (Na₃PO₄)
相似化合物的比较
属性
CAS 编号 |
7558-79-4 |
|---|---|
分子式 |
H3NaO4P |
分子量 |
120.985 g/mol |
IUPAC 名称 |
disodium;hydrogen phosphate |
InChI |
InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI 键 |
NFIYTPYOYDDLGO-UHFFFAOYSA-N |
SMILES |
OP(=O)([O-])[O-].[Na+].[Na+] |
规范 SMILES |
OP(=O)(O)O.[Na] |
相关CAS编号 |
65185-91-3 |
同义词 |
Phosphoric Acid Sodium Salt; Phosphoric Acid Disodium Salt; Acetest; Anhydrous Sodium Acid Phosphate; DSP; Dibasic Sodium Phosphate; Disodium Acid Orthophosphate; Disodium Acid Phosphate; Disodium Hydrogen Orthophosphate; Disodium Hydrogen Phosphate; |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
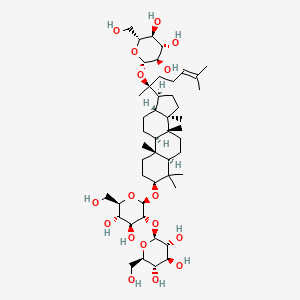
![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)
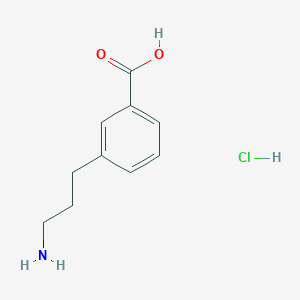
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1146635.png)
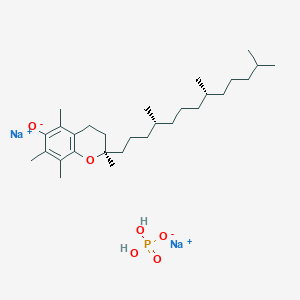

![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)
